1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine
Description
This compound is recognized as a key building block in medicinal chemistry due to its rigid cyclopropane ring and the electron-withdrawing fluorine substituent, which enhance metabolic stability and binding affinity in drug candidates. However, its hydrochloride salt (Ref: 10-F717400) has been discontinued by CymitQuimica .
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 |
InChI Key |
GSXOGWZLHYWHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by amination. The reaction conditions often require specific catalysts and reagents to achieve the desired product with high purity . Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Pyridine Rings
*Estimated based on substituent contributions.
Key Observations :
- Halogen Effects : Fluorine reduces molecular weight and lipophilicity (logP ~1.2) compared to chlorine (logP 1.48) and bromine (logP ~1.6). This impacts solubility and membrane permeability .
- Positional Isomerism : Pyridin-3-yl vs. pyridin-2-yl substitution alters electronic distribution. For example, 6-Cl-pyridin-2-yl (CAS 1060811-69-9) may exhibit different hydrogen-bonding interactions in target proteins .
Cyclopropanamine Derivatives with Aromatic Substituents
Key Observations :
- Aromatic Substitution : Chlorine at the 3-position (C₉H₁₀ClN) increases logP (~2.1) compared to fluorine (logP ~1.5 in 2-F-phenyl), affecting bioavailability .
- Nitro Groups : The 4-chloro-3-nitrophenyl derivative (CAS 900505-08-0) is highly reactive, enabling further functionalization in synthesis .
Specialized Cyclopropanamine Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
